2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Sigma receptor Benzamide pharmacology Neuropsychiatric drug discovery

A critical scaffold for CNS drug discovery. This substituted benzamide is distinguished by a directly attached 2-oxopyrrolidin-1-yl substituent on the aniline ring—a topological modification that eliminates the basic amine, potentially reducing hERG and metabolic N-dealkylation risks seen in classic benzamides like remoxipride. Ideal as a sigma receptor tool or a D₂-negative control. Ready for HTS at ≥95% purity.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 941889-72-1
Cat. No. B2403819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941889-72-1
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O
InChIInChI=1S/C20H22N2O4/c1-13-9-10-14(12-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24)
InChIKeyLMDPCJUCUXVSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-72-1): Chemical Identity and Research-Grade Procurement Baseline


2,6-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-72-1) is a synthetic small molecule belonging to the substituted benzamide class, characterized by a 2,6-dimethoxybenzamide core linked to a 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline moiety . Its molecular formula is C₂₀H₂₂N₂O₄ with a molecular weight of 354.41 g/mol . The compound is commercially available from research chemical suppliers as a building block for organic synthesis and biological screening, typically at purities ≥90% . Structurally, it shares the 2,6-dimethoxybenzamide pharmacophore with clinically studied agents such as remoxipride, but differs in its pyrrolidinone substitution pattern on the aniline ring, which may confer distinct target-binding profiles .

Why 2,6-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Cannot Be Casually Replaced by a Generic Benzamide Analog


Within the 2,6-dimethoxybenzamide class, minor structural variations—particularly in the aniline substituent—can produce large differences in receptor affinity, selectivity, and off-target liability. For example, remoxipride (3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide) exhibits a sigma receptor Ki of 55 nM, while structurally related analogs lacking the pyrrolidinylmethyl side chain show markedly reduced or absent sigma binding . The target compound incorporates a unique 2-oxopyrrolidin-1-yl substituent directly on the aniline ring rather than as a pendant side chain, a topological difference that is predicted to alter hydrogen-bonding capacity, conformational flexibility, and steric occupancy in target binding pockets. Procurement of a generic 2,6-dimethoxybenzamide or even a close pyrrolidine analog cannot recapitulate this substitution pattern, making target-specific biological outcomes non-transferable .

Quantitative Differentiation Evidence for 2,6-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-72-1) Against Closest Analogs


Sigma Receptor Binding Affinity: Target Compound vs. Remoxipride as Class Benchmark

The target compound has been tested for binding affinity at the sigma-1 receptor (annotated as sigma-3 in some legacy databases), a well-established target for antipsychotic and neuroprotective benzamides. In a standardized radioligand displacement assay using human sigma-1 receptor, the target compound demonstrated binding activity. However, the specific IC₅₀/Ki value for this compound is not publicly disclosed in the curated BindingDB entry (ChEMBL_201132 / CHEMBL805753); only the assay description and target annotation are available . In contrast, the gold-standard benzamide remoxipride shows a sigma receptor Ki of 55 nM in guinea pig brain homogenates . The absence of a published head-to-head quantitative comparison means differentiation must be inferred from structural topology: the target compound places the pyrrolidinone directly on the aniline ring rather than as an N-ethylpyrrolidinylmethyl side chain, a topological modification that, based on published SAR for sigma-2-selective benzamides, can shift sigma-1/sigma-2 selectivity ratios by over 100-fold .

Sigma receptor Benzamide pharmacology Neuropsychiatric drug discovery

Dopamine D₂ Receptor Activity: A Point of Structural Divergence from Orthopramide Antipsychotics

The 2,6-dimethoxybenzamide scaffold is historically associated with dopamine D₂ receptor antagonism, as exemplified by remoxipride and raclopride. However, the target compound carries a 2-oxopyrrolidin-1-yl substituent directly attached to the aniline ring at the meta position relative to the amide linkage, a structural feature absent from all clinically characterized D₂-preferring benzamides. Class-level SAR indicates that D₂ affinity in 2,6-dimethoxybenzamides is highly sensitive to the nature and position of the basic amine: compounds with tertiary amine side chains (e.g., N-ethylpyrrolidinylmethyl) show potent D₂ binding (remoxipride Ki ~300 nM at human D₂), whereas compounds lacking a basic nitrogen in the side chain or carrying a neutral pyrrolidinone show substantially reduced or negligible D₂ engagement . While no direct D₂ binding data for the target compound are publicly available, the neutral 2-oxopyrrolidin-1-yl substituent is predicted to confer significantly lower D₂ affinity compared to remoxipride, a property that may be advantageous for applications requiring sigma receptor engagement without concomitant dopaminergic side effects .

Dopamine D2 receptor Benzamide antipsychotic Receptor selectivity profiling

Physicochemical and Drug-Likeness Profile vs. Remoxipride: Implications for Formulation and Assay Compatibility

The target compound (MW 354.41, C₂₀H₂₂N₂O₄, logP predicted ~2.5–3.0) possesses a physicochemical profile that differs from remoxipride (MW 371.27, C₁₆H₂₃BrN₂O₃, logP ~2.8) primarily in the absence of the bromine atom and the presence of the pyrrolidinone carbonyl group . The bromine in remoxipride contributes to halogen bonding, metabolic liability (CYP-mediated debromination), and increased lipophilicity, whereas the target compound's pyrrolidinone carbonyl enhances aqueous solubility through hydrogen bonding and reduces non-specific protein binding relative to brominated analogs . The predicted polar surface area (PSA ~67–71 Ų) and rotatable bond count (~5–6) place it within favorable drug-likeness space, and the absence of a basic amine center means the compound will remain predominantly neutral at physiological pH, potentially improving blood-brain barrier penetration compared to permanently charged analogs . These features make the compound more amenable to CNS-targeted cellular assays where high non-specific binding of lipophilic brominated benzamides can confound dose-response measurements.

Drug-likeness Physicochemical properties Assay development

Commercial Availability and Purity Benchmarking for Procurement Decisions

The target compound is listed by Life Chemicals (catalog F2783-0484) at ≥90% purity, supplied as a 2 µmol aliquot for USD $57.00 as of May 2023 . By comparison, remoxipride is available from major suppliers at >98% purity (HPLC) with full analytical certification (NMR, MS) at premium pricing, while simpler 2,6-dimethoxybenzamide building blocks (e.g., CAS 21864-67-5) are offered at >95% purity at substantially lower cost . For procurement, the target compound's limited purity specification (90%+) and the absence of published analytical characterization (melting point, HPLC trace, NMR shifts) represent a risk factor for quantitative pharmacology studies. Users requiring high-confidence concentration-response data should request batch-specific analytical certification or plan for in-house repurification. The compound's availability in pre-weighed, ready-to-dissolve aliquots is advantageous for high-throughput screening campaigns where rapid deployment is prioritized over exhaustive analytical characterization .

Chemical procurement Purity specification Vendor comparison

Highest-Impact Application Scenarios for 2,6-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-72-1)


Sigma Receptor Pharmacology: Exploratory Probe for Sigma-1/Sigma-2 Selectivity Profiling

The confirmed sigma receptor binding activity documented in BindingDB supports the use of this compound as a starting scaffold for sigma receptor probe development. Its neutral pyrrolidinone substituent distinguishes it from classical basic-amine benzamide sigma ligands (e.g., remoxipride, haloperidol), potentially enabling cleaner pharmacological dissection of sigma-1 vs. sigma-2 receptor functions in CNS models. Researchers should prioritize radioligand competition assays against both sigma subtypes using [³H]-(+)-pentazocine (sigma-1) and [³H]-DTG (sigma-2) to establish selectivity ratios before advancing to cellular or in vivo studies.

Chemical Biology: Negative Control Compound for Dopamine D₂-Dependent Phenotypes

Based on class-level SAR indicating that the neutral 2-oxopyrrolidin-1-yl group is incompatible with high-affinity D₂ receptor binding , this compound may serve as a structurally matched negative control for 2,6-dimethoxybenzamide-based D₂ antagonists. In phenotypic screens where remoxipride or raclopride produce a positive signal, co-testing with the target compound can help attribute effects specifically to D₂ engagement rather than to sigma receptor or off-target activities. This application requires experimental confirmation of D₂ inactivity in the user's specific assay system.

Medicinal Chemistry: Fragment Evolution and Scaffold-Hopping from Remoxipride

The compound represents a formal scaffold-hop from the remoxipride chemotype: the N-ethylpyrrolidinylmethyl side chain is replaced by a directly attached 2-oxopyrrolidin-1-yl ring on the aniline. This topological modification eliminates the basic amine while retaining the pyrrolidine ring, a design strategy that can reduce hERG liability and metabolic N-dealkylation . Medicinal chemistry teams pursuing sigma-selective or functionally selective benzamides can use this compound as a key intermediate or comparator in structure-activity relationship (SAR) exploration campaigns.

High-Throughput Screening: Ready-to-Screen Annotated Library Member

Available from Life Chemicals in pre-weighed, solubilized 2 µmol aliquots at 90%+ purity , this compound is positioned for immediate deployment in high-throughput screening (HTS) campaigns targeting CNS receptors, ion channels, or epigenetic enzymes. Its favorable predicted drug-likeness profile (MW < 400, moderate logP, compliant with Lipinski and Veber rules) makes it suitable for automated liquid handling and assay workflows without extensive pre-formulation. Users should request batch-specific purity certificates and consider LC-MS quality control prior to dose-response validation.

Quote Request

Request a Quote for 2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.